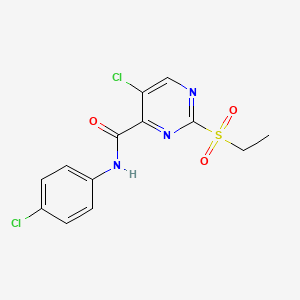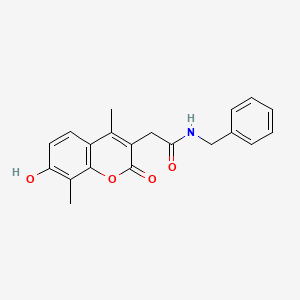![molecular formula C20H24ClNO5S B11404416 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B11404416.png)
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorinated phenoxy group, a dioxidotetrahydrothiophenyl group, and a methylfuran group.
Preparation Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide involves multiple steps. The synthetic route typically starts with the preparation of the chlorinated phenoxy intermediate, followed by the introduction of the dioxidotetrahydrothiophenyl group and the methylfuran group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorinated phenoxy group can undergo substitution reactions with different nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorinated phenoxy group and the dioxidotetrahydrothiophenyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide include:
Mecoprop-P: ®-2-(4-Chloro-2-methylphenoxy)propionic acid, which is used as a herbicide.
4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid: Used in proteomics research. These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C20H24ClNO5S |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide |
InChI |
InChI=1S/C20H24ClNO5S/c1-13-10-17(6-7-19(13)21)27-15(3)20(23)22(11-18-5-4-14(2)26-18)16-8-9-28(24,25)12-16/h4-7,10,15-16H,8-9,11-12H2,1-3H3 |
InChI Key |
DFCVOSRMQKVGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C(C)OC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11404339.png)
![4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11404342.png)

![N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11404359.png)
![2-[(3-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11404369.png)
![7-[(2-chlorophenyl)methyl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11404376.png)
![2-(7,7-Dimethyl-2-p-tolyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-ylsulfanyl)-N,N-diethyl-acetamide](/img/structure/B11404377.png)


![2-[3-(propan-2-yloxy)propyl]-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11404402.png)
![3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11404404.png)
![Dimethyl [2-(4-bromophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11404406.png)

